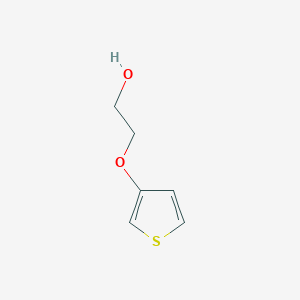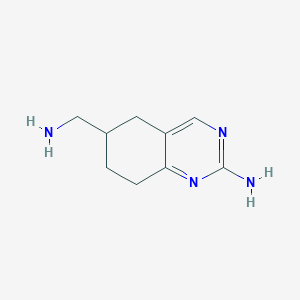
3-(2-hydroxyethoxy)thiophene
概述
描述
3-(2-hydroxyethoxy)thiophene is an organic compound featuring a thiophene ring bonded to an ethanol moiety through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethoxy)thiophene typically involves the reaction of thiophene-3-ol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of thiophene-3-ol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding thiophene-3-ylmethanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products:
Oxidation: Thiophene-3-carboxylic acid or thiophene-3-aldehyde.
Reduction: Thiophene-3-ylmethanol.
Substitution: Various substituted thiophene derivatives.
科学研究应用
3-(2-hydroxyethoxy)thiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-hydroxyethoxy)thiophene involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the ethanol moiety can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and cellular processes.
相似化合物的比较
Thiophene-2-ethanol: Similar structure but with the ethanol moiety attached to the 2-position of the thiophene ring.
Thiophene-3-methanol: Contains a methanol group instead of an ethanol group.
2-(Thiophen-2-yloxy)-ethanol: Similar structure but with the oxygen and ethanol moiety attached to the 2-position of the thiophene ring.
Uniqueness: 3-(2-hydroxyethoxy)thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
属性
分子式 |
C6H8O2S |
|---|---|
分子量 |
144.19 g/mol |
IUPAC 名称 |
2-thiophen-3-yloxyethanol |
InChI |
InChI=1S/C6H8O2S/c7-2-3-8-6-1-4-9-5-6/h1,4-5,7H,2-3H2 |
InChI 键 |
HDBVEDUEWXRKGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1OCCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[6-[(3-Ethyl-3-oxetanyl)methoxy]hexyl]oxy]benzoic acid](/img/structure/B8493641.png)










